molecular formula C78H120N22O28S B047432 beta-Preprotachykinin (111-126) CAS No. 114547-33-0

beta-Preprotachykinin (111-126)

Cat. No. B047432
CAS RN: 114547-33-0
M. Wt: 1846 g/mol
InChI Key: MDVAOUMWEGXXRS-UOBWMYBISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Preprotachykinin (111-126), commonly known as Substance P, is a neuropeptide that belongs to the tachykinin family. It is a neurotransmitter that plays a vital role in the regulation of pain perception, inflammation, and stress response. Substance P is synthesized in the dorsal root ganglia and released by the primary afferent fibers of the peripheral nervous system. It acts on the neurokinin-1 receptor (NK-1R) and is involved in various physiological and pathological processes.

Mechanism of Action

Substance P acts on the NK-1R, which is a G protein-coupled receptor (GPCR). The binding of Substance P to the NK-1R activates the G protein, which in turn activates various intracellular signaling pathways. These pathways include the phospholipase C (PLC) pathway, which leads to the activation of protein kinase C (PKC), and the adenylate cyclase (AC) pathway, which leads to the activation of cyclic AMP (cAMP). The activation of these signaling pathways results in the modulation of ion channels, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
Substance P has a wide range of biochemical and physiological effects. It is involved in the regulation of pain perception, inflammation, immune function, and stress response. Substance P promotes vasodilation and increases vascular permeability, leading to the recruitment of immune cells to the site of injury. It also stimulates the release of cytokines and chemokines, which further amplify the inflammatory response. Substance P has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

Substance P has several advantages for use in laboratory experiments. It is a well-characterized neuropeptide with a defined mechanism of action. It is also commercially available and can be easily synthesized. However, there are also limitations to using Substance P in laboratory experiments. It is a highly unstable peptide and can be degraded rapidly in vitro. It also has a short half-life in vivo, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on Substance P. One area of interest is the development of novel therapeutic strategies to target the Substance P signaling pathway. This includes the development of NK-1R antagonists and the modulation of downstream signaling pathways. Another area of interest is the role of Substance P in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. There is also ongoing research on the role of Substance P in the regulation of immune function and the development of novel immunotherapies. Overall, the study of Substance P is a promising area of research with broad implications for human health and disease.

Synthesis Methods

The synthesis of Substance P involves the cleavage of the beta-preprotachykinin gene, which is encoded by the TAC1 gene. The gene is transcribed into a pre-mRNA, which is then spliced to produce the mature mRNA. The mRNA is then translated into the pre-protein, which undergoes post-translational modifications to produce the mature neuropeptide. The synthesis of Substance P is regulated by various factors, including cytokines, growth factors, and hormones.

Scientific Research Applications

Substance P has been extensively studied for its role in pain perception and inflammation. It is involved in the transmission of pain signals from the periphery to the central nervous system. Substance P has also been implicated in the pathophysiology of various diseases, including depression, anxiety, and neurodegenerative disorders. Scientific research has focused on identifying the mechanisms of action of Substance P and developing therapeutic strategies to target its signaling pathways.

properties

CAS RN

114547-33-0

Product Name

beta-Preprotachykinin (111-126)

Molecular Formula

C78H120N22O28S

Molecular Weight

1846 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C78H120N22O28S/c1-35(2)28-49(93-62(112)37(5)79)69(119)97-53(32-58(82)107)73(123)99-55(34-102)75(125)100-61(36(3)4)76(126)87-39(7)64(114)94-50(29-40-11-15-42(103)16-12-40)70(120)91-46(20-23-59(108)109)66(116)89-44(10-9-26-85-78(83)84)65(115)98-54(33-101)74(124)86-38(6)63(113)88-47(25-27-129-8)68(118)90-45(19-22-56(80)105)67(117)96-52(31-57(81)106)72(122)95-51(30-41-13-17-43(104)18-14-41)71(121)92-48(77(127)128)21-24-60(110)111/h11-18,35-39,44-55,61,101-104H,9-10,19-34,79H2,1-8H3,(H2,80,105)(H2,81,106)(H2,82,107)(H,86,124)(H,87,126)(H,88,113)(H,89,116)(H,90,118)(H,91,120)(H,92,121)(H,93,112)(H,94,114)(H,95,122)(H,96,117)(H,97,119)(H,98,115)(H,99,123)(H,100,125)(H,108,109)(H,110,111)(H,127,128)(H4,83,84,85)/t37-,38-,39-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-/m0/s1

InChI Key

MDVAOUMWEGXXRS-UOBWMYBISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)N

Other CAS RN

114547-33-0

sequence

ALNSVAYERSAMQNYE

synonyms

eta-preprotachykinin (111-126)
PP-tachykinin (111-126)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.